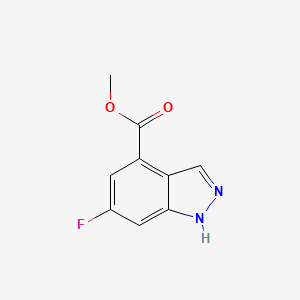

Methyl 6-fluoro-1H-indazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-fluoro-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNVECDTQXVGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NNC2=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646378 | |

| Record name | Methyl 6-fluoro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697739-05-2 | |

| Record name | Methyl 6-fluoro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-fluoro-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Methyl 6-fluoro-1H-indazole-4-carboxylate is a fluorinated heterocyclic compound that has garnered interest within the fields of medicinal chemistry and drug discovery. Its rigid bicyclic indazole core, combined with the electronic properties of the fluorine substituent and the reactive handle of the methyl ester, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential applications, offering a critical resource for researchers working with this and related molecular scaffolds.

Core Molecular Attributes

This compound is a small molecule characterized by an indazole ring system, which is a fusion of a benzene ring and a pyrazole ring. The strategic placement of a fluorine atom at the 6-position and a methyl carboxylate group at the 4-position significantly influences its chemical reactivity and potential biological activity.

| Property | Value | Source |

| CAS Number | 697739-05-2 | [1][2] |

| Molecular Formula | C₉H₇FN₂O₂ | [3] |

| Molecular Weight | 194.16 g/mol | [3] |

| Appearance | Off-white to white solid | Commercial supplier data |

| Purity | Typically ≥95% | [3] |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely documented in readily available literature, often leading to confusion with its indole analog. However, general synthetic strategies for indazole-4-carboxylates can be adapted. A plausible synthetic route involves the construction of the indazole ring followed by functional group manipulations.

One potential synthetic pathway begins with a suitably substituted aniline derivative. For instance, the synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, starts from 3-fluoro-2-methylaniline, which undergoes bromination, a ring-closure reaction, and deprotection.[4] A similar strategy could be envisioned for the 6-fluoro isomer.

A more direct approach to a related isomer, methyl 4-fluoro-1H-indazole-6-carboxylate, involves the palladium-catalyzed carbonylation of 6-bromo-4-fluoro-1H-indazole in the presence of methanol. This highlights a key transformation where a halogenated indazole precursor can be converted to the corresponding methyl ester.

Hypothetical Synthetic Workflow:

Caption: A potential synthetic workflow for this compound.

Analytical Characterization

Due to the scarcity of published data for this specific molecule, a detailed protocol for its analytical characterization is presented below based on standard methods for similar heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the methyl ester protons (typically around 3.9 ppm), and a broad singlet for the N-H proton of the indazole ring. The fluorine atom at the 6-position will cause characteristic splitting patterns (coupling) in the signals of nearby aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 160-170 ppm), the methyl carbon of the ester (around 52 ppm), and the aromatic carbons. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being indicative of the electronic environment of the fluorine atom on the aromatic ring.

Chromatographic and Mass Spectrometric Analysis

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of this compound. A C18 column with a mobile phase gradient of water and acetonitrile (both likely containing a small amount of formic acid or trifluoroacetic acid to improve peak shape) would provide good separation. Detection is typically performed using a UV detector, monitoring at wavelengths around 254 nm and 280 nm.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 195.05. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a common feature in a variety of biologically active compounds.[5] Indazole derivatives have been investigated for a wide range of therapeutic targets, including kinases, which are crucial in cancer and inflammatory diseases.[6]

The introduction of a fluorine atom can enhance metabolic stability and binding affinity of a molecule to its biological target. Therefore, this compound serves as a key intermediate for the synthesis of novel drug candidates. The methyl ester group provides a convenient point for chemical modification, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling to introduce further diversity.

While specific biological activities for this compound are not extensively reported, its structural similarity to other biologically active indazoles suggests its potential as a precursor for compounds with activities such as:

-

Kinase inhibition: Many indazole-based compounds are potent kinase inhibitors.

-

Anti-inflammatory agents: Indazole derivatives have shown promise in modulating inflammatory pathways.

-

Anticancer agents: The indazole core is present in several approved and investigational anticancer drugs.[6]

Logical Relationship of Structural Features to Application:

Caption: Relationship between the structural features of this compound and its potential applications.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For specific safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While detailed public data on this specific isomer is limited, its structural features and the known biological importance of the indazole scaffold underscore its potential for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and potential, encouraging further investigation into its synthesis, characterization, and application in drug discovery programs.

References

- Understanding the Chemistry: Methyl 6-fluoro-1H-indole-4-carboxylate Explained. (2025-10-20). Available from: a professional chemical supplier website.

-

Chemsrc. CAS#:697739-05-2 | this compound. Available from: [Link]

-

American Elements. 6-Fluoro-1-methyl-1H-indazole-4-carboxylic Acid. Available from: [Link]

- ChemicalBook. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.

- Amadis Chemical. This compound, 697739-05-2.

- MySkinRecipes. 6-Fluoro-1H-indazole-4-carboxylic acid.

- Sakai, T. et al. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Sakai, T. et al. Methyl 1-(4-fluorobenzyl)

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- ResearchGate. (PDF) Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.

- Frejat, F. O. A. et al. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry.

Sources

- 1. 697739-05-2|this compound|BLD Pharm [bldpharm.com]

- 2. CAS#:697739-05-2 | this compound | Chemsrc [chemsrc.com]

- 3. This compound,697739-05-2-Amadis Chemical [amadischem.com]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. b.aun.edu.eg [b.aun.edu.eg]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-fluoro-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of Methyl 6-fluoro-1H-indazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Understanding these properties is paramount for its application in drug discovery and development, influencing everything from synthesis and formulation to pharmacokinetic and pharmacodynamic behavior. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies and the scientific rationale that underpins the characterization of this molecule.

Molecular Structure and Core Attributes

This compound is a fluorinated derivative of the indazole scaffold. The strategic placement of the fluorine atom and the methyl carboxylate group significantly influences its electronic distribution, lipophilicity, and potential for intermolecular interactions, making it a valuable building block in the design of targeted therapeutics.

Table 1: Core Molecular Attributes of this compound

| Attribute | Value | Source |

| Chemical Formula | C₉H₇FN₂O₂ | [1] |

| Molecular Weight | 194.16 g/mol | [1] |

| CAS Number | 697739-05-2 | [1] |

| Canonical SMILES | COC(=O)c1cc(c2c(c1)[nH]nc2)F | |

| InChI Key | MEXWKIOTIDFYPN-UHFFFAOYSA-N |

Predicted Physicochemical Parameters

While extensive experimental data for this specific molecule is not widely published, computational models provide valuable predictions for key physicochemical properties. These predictions are instrumental in the early stages of drug discovery for virtual screening and lead optimization.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method | Significance in Drug Discovery |

| Boiling Point | 357.6 ± 27.0 °C at 760 mmHg | N/A | Influences purification methods like distillation and stability at high temperatures. |

| Density | 1.4 ± 0.1 g/cm³ | N/A | Important for formulation development and understanding of molecular packing. |

| Flash Point | 170.1 ± 23.7 °C | N/A | A key safety parameter for handling and storage. |

| LogP | 2.05 | N/A | Indicates the lipophilicity of the molecule, affecting its membrane permeability and solubility.[1] |

Spectroscopic Characterization: A Road to Structural Elucidation

The unambiguous structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework and confirming the substitution pattern on the indazole ring.

Workflow for NMR Analysis:

For this compound, the expected molecular ion peak [M]⁺ would be observed at an m/z of approximately 194.0491, corresponding to the exact mass of the molecule. The fragmentation pattern would provide further structural information.

Solubility Profile: A Key Determinant of Bioavailability

The solubility of a drug candidate in both aqueous and organic media is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental solubility data for this compound is not widely available, its predicted LogP of 2.05 suggests a moderate lipophilicity. [1]This would imply limited solubility in aqueous media and better solubility in organic solvents.

Experimental Protocol for Preliminary Solubility Assessment:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dichloromethane, dimethyl sulfoxide (DMSO)).

-

Sample Preparation: Add a known excess amount of this compound to a fixed volume of each solvent in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity and Basicity (pKa): Influence on Ionization State

The pKa of a molecule describes its tendency to ionize at a given pH. The indazole ring contains both an acidic proton (N-H) and basic nitrogen atoms. The ionization state of a drug molecule is crucial as it affects its solubility, permeability across biological membranes, and interaction with its target. The pKa of this compound has not been experimentally reported in the available literature.

Synthetic Considerations

A potential synthetic route to this compound is described in the patent literature. [1]The synthesis involves the use of methyl 3-amino-5-fluoro-2-methylbenzoate as a precursor. The general methods for the synthesis of indazole derivatives often involve the reaction of hydrazine with ortho-fluoro carbonyl compounds.

Conclusion and Future Directions

This compound is a molecule with significant potential in medicinal chemistry, largely owing to its fluorinated indazole core. While predicted physicochemical properties provide a valuable starting point, a comprehensive understanding necessitates further experimental characterization. Future work should focus on the experimental determination of its melting point, solubility in a wider range of pharmaceutically relevant solvents, and its pKa values. Detailed spectroscopic analysis, including 2D NMR techniques, would provide unequivocal structural confirmation and a valuable reference for researchers in the field. This foundational data is critical for unlocking the full therapeutic potential of this promising scaffold.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

ChemSrc. (2025, August 25). CAS#:697739-05-2 | this compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 6-fluoro-1H-indazole-4-carboxylate

Introduction

Methyl 6-fluoro-1H-indazole-4-carboxylate, identified by its CAS number 697739-05-2, is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid indazole scaffold, combined with the strategic placement of a fluorine atom and a reactive methyl ester group, makes it a highly sought-after intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications in drug discovery, tailored for researchers, scientists, and professionals in drug development. The indazole core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in compounds targeting a wide range of biological targets.[1][2] The strategic incorporation of fluorine further enhances its utility, a common strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[3][4][5][6][7]

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 697739-05-2 | [8][9][10] |

| Molecular Formula | C9H7FN2O2 | [10] |

| Molecular Weight | 194.16 g/mol | [10] |

| Appearance | White to yellow powder | [11] |

| Boiling Point (Predicted) | 357.6±27.0 °C | [10] |

| Purity | Typically ≥98.0% (HPLC) | [11] |

Spectroscopic Data Interpretation:

Spectroscopic analysis is crucial for the structural confirmation of this compound. While experimental data should always be the standard for confirmation, predicted values based on known chemical principles provide a useful reference.[12]

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-H proton, and the methyl ester protons. The fluorine atom at the 6-position will cause characteristic splitting patterns for adjacent protons.

-

¹³C NMR: The carbon NMR will display unique resonances for each carbon atom in the molecule. The carbon atom directly bonded to the fluorine (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of fluorinated aromatic compounds.[13]

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the carbonyl group (C=O) of the ester (around 1700 cm⁻¹), and C-F bond vibrations.[12]

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]+ appearing at m/z 194.16.

Synthesis and Purification

The synthesis of indazoles can be achieved through various methods, often involving the cyclization of ortho-substituted phenyl derivatives.[1][14][15] A common conceptual approach for the synthesis of this compound involves the reaction of a suitably substituted acetophenone with hydrazine, followed by esterification.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative):

This is a generalized protocol and requires optimization based on laboratory conditions and available starting materials.

-

Cyclization: A solution of a suitable 2-acetyl-5-fluorophenyl precursor in a polar solvent (e.g., ethanol) is treated with hydrazine hydrate. The reaction mixture is heated to reflux for several hours to facilitate the cyclization and formation of the indazole ring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude 6-fluoro-1H-indazole-4-carboxylic acid is then isolated.

-

Esterification: The crude carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the esterification is complete, as monitored by TLC.

-

Purification: The final product, this compound, is purified from the reaction mixture. This is typically achieved through column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield a high-purity product.[11]

Causality Behind Experimental Choices:

-

Solvent Choice: Polar solvents like ethanol are often used for the cyclization step to facilitate the dissolution of the starting materials and intermediates.

-

Catalyst: A strong acid catalyst is essential for the esterification to proceed at a reasonable rate by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

-

Purification Method: The choice between chromatography and recrystallization depends on the nature and quantity of impurities. Chromatography is highly effective for separating compounds with different polarities, while recrystallization is ideal for removing small amounts of impurities from a crystalline solid.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds.[16]

The Strategic Importance of the Fluoro-Indazole Scaffold:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.[3][4][5]

-

Binding Affinity: The small size and high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity and potency.[3][4][6]

-

Physicochemical Properties: Fluorine substitution can modulate a molecule's lipophilicity, acidity (pKa), and membrane permeability, which are critical parameters for oral bioavailability and overall drug-like properties.[5][6][17]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, which can be crucial for optimal binding to a target protein.[5]

Role as a Key Intermediate:

The methyl ester group of this compound serves as a convenient handle for further chemical modifications, such as amidation, to introduce diverse functionalities and build more complex molecular architectures. This makes it an ideal starting point for the construction of compound libraries for high-throughput screening in drug discovery programs.[18] For instance, it can be a precursor for the synthesis of various kinase inhibitors, a significant class of anti-cancer drugs.

Illustrative Signaling Pathway Application:

Many kinase inhibitors target pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. A drug synthesized from a this compound derivative could potentially inhibit a kinase within this pathway.

Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical indazole-based drug.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are paramount to ensure safety and maintain the integrity of the compound.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Safety: While specific toxicity data for this compound may be limited, it is prudent to treat it as potentially harmful if swallowed or in contact with skin. Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and emergency procedures.

Future Perspectives and Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. The convergence of the privileged indazole scaffold with the unique properties of fluorine ensures its continued relevance in the development of next-generation therapeutics. As our understanding of disease biology deepens, the demand for versatile and strategically functionalized building blocks like this will undoubtedly grow. Future research will likely focus on developing even more efficient and scalable synthetic routes and exploring its application in the synthesis of novel compounds for a broader range of therapeutic targets.

References

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Priya, A., Mahesh Kumar, N., & Shachindra, L. N. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences, 7(2), 207-214.

- Njoku, C. J., & Al-Ghanim, A. M. (2023).

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.

-

American Elements. (n.d.). 6-Fluoro-1-methyl-1H-indazole-4-carboxylic Acid. Retrieved from [Link]

-

Chemsrc. (2025). This compound. Retrieved from [Link]

- Kumar, A., Sharma, S., & Kumar, V. (2023). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1863-1891.

-

ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. Retrieved from [Link]

- Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.

-

Understanding the Chemistry: Methyl 6-fluoro-1H-indole-4-carboxylate Explained. (2025). Fine Chemical Manufacturer. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

- López, C., Pérez Medina, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414.

- Wang, Y., et al. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Medicinal Chemistry, 16(8), 1051-1069.

-

National Center for Biotechnology Information. (2023). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CAS#:697739-05-2 | this compound | Chemsrc [chemsrc.com]

- 9. 697739-05-2|this compound|BLD Pharm [bldpharm.com]

- 10. 6-FLUORO-4-INDAZOLECARBOXYLIC ACID METHYL ESTER | 697739-05-2 [amp.chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indazole synthesis [organic-chemistry.org]

- 16. chemimpex.com [chemimpex.com]

- 17. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Convergence of the Indazole Scaffold and Fluorine Chemistry

An In-Depth Technical Guide to the Biological Activity of Fluorinated Indazole Derivatives

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions have made it a cornerstone for the development of numerous therapeutic agents.[1][3] Indazole derivatives are found in a range of clinically approved drugs, demonstrating potent activities, including antitumor, anti-inflammatory, and analgesic effects.[4][5]

The strategic incorporation of fluorine into drug candidates is a well-established method for optimizing pharmacological profiles.[6][7] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's properties. It can enhance metabolic stability, increase lipophilicity (facilitating membrane permeability), modulate the acidity/basicity (pKa) of nearby functional groups, and form unique hydrogen bonds or dipole interactions with target proteins.[6][7]

This guide provides a comprehensive technical overview of the biological activities of fluorinated indazole derivatives. We will explore their primary therapeutic applications, delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed, field-proven experimental protocols for their evaluation.

Part 1: Anticancer Activity - Targeting Dysregulated Kinase Signaling

A predominant therapeutic application of fluorinated indazole derivatives is in oncology, where they have emerged as potent inhibitors of various protein kinases.[3][8] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3]

Mechanism of Action: Kinase Inhibition

Fluorinated indazoles often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of a target kinase. The indazole scaffold serves as an effective anchor, while substitutions, including fluorine, fine-tune the binding affinity and selectivity. Fluorine atoms can enhance binding by forming hydrogen bonds with the protein backbone, as seen in the interaction between 7-fluoroindazole and the Gly216 residue of Factor Xa.[6]

Key Kinase Targets:

-

Fibroblast Growth Factor Receptors (FGFRs): Overactivation of FGFR signaling is implicated in various cancers. Fluorinated 1H-indazol-3-amine derivatives have shown potent inhibitory activity against FGFR1 and FGFR2.[3] Notably, fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency.[3]

-

Rho-Associated Coiled-Coil Kinase (ROCK): ROCK inhibitors are valuable in cancer therapy for their ability to suppress cell motility and invasion. The position of fluorine on the indazole ring is critical; a 6-fluoroindazole derivative (52) showed an IC₅₀ of 14 nM against ROCK1, a dramatic improvement over the 4-fluoro isomer (51), which had an IC₅₀ of 2500 nM.[9] This highlights the importance of precise fluorine placement for optimal target engagement.

-

p38 MAP Kinase: As a key mediator of cellular responses to inflammatory stimuli, p38 kinase is a target for both inflammatory diseases and cancer.[9] Fluorinated 5-indazole derivatives have been patented as potent p38 kinase inhibitors.[9]

-

Epidermal Growth Factor Receptor (EGFR): A fluorinated indazole derivative (36g) demonstrated remarkable activity in the sub-nanomolar range against multiple variants of EGFR, a key driver in lung and other cancers.[3]

Quantitative Data: Comparative Inhibitory Activity

The following table summarizes the in vitro potency of representative fluorinated indazole derivatives against various cancer-relevant kinase targets.

| Compound Class/Example | Target Kinase(s) | IC₅₀ Value(s) | Reference(s) |

| 6-Fluoro-1H-indazol-3-amine (27a) | FGFR1, FGFR2 | < 4.1 nM, 2.0 nM | [3] |

| 6-Fluoroindazole (52) | ROCK1 | 14 nM | [6][9] |

| 4-Fluoroindazole (51) | ROCK1 | 2500 nM | [6][9] |

| 5-Fluoroindazole (48a) | RIP2 Kinase | pIC₅₀ = 6.0 | [9] |

| Fluorinated Indazole (36g) | EGFR variants | Sub-nanomolar range | [3] |

| 3-Guanidyl-fluoroindazoles | F₁F₀-ATPase | < 5 µM | [6] |

Experimental Workflow: From Synthesis to Cellular Activity

The development and evaluation of novel anticancer agents follow a structured workflow, beginning with rational design and culminating in cellular and in vivo assessment.

Caption: General workflow for the discovery and evaluation of fluorinated indazole anticancer agents.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generalized method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase using a technology like ADP-Glo™.[10] This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[10]

Causality: The choice of a luminescence-based assay like ADP-Glo™ is based on its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds, making it a robust choice for primary screening and IC₅₀ determination.[11][12]

Materials:

-

Kinase of interest (e.g., FGFR1, ROCK1)

-

Specific kinase substrate peptide

-

ATP solution (at or near the Kₘ for the kinase)

-

Test Compounds (Fluorinated Indazole Derivatives)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[10]

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO.[10]

-

Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to appropriate wells.

-

Kinase Addition: Add 2 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme equilibration.

-

Initiate Reaction: Start the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.

-

ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining unconsumed ATP.[10]

-

ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.[10]

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve to calculate the IC₅₀ value.

Self-Validation: The protocol includes positive controls (no inhibitor, 100% activity) and negative controls (no enzyme, 0% activity) to establish the assay window and ensure reliability. A known reference inhibitor for the target kinase should also be run to validate assay performance.[13]

Protocol 2: Cell Proliferation (MTT) Assay

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.[4]

Causality: The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells, providing a reliable measure of antiproliferative activity.[4][14]

Materials:

-

Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)[14]

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Test Compounds

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multichannel pipette and microplate reader (570 nm)

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[14]

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of compound concentration and fit to a dose-response curve to determine the IC₅₀ value.[4]

Part 2: Anti-Inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases.[15] Fluorinated indazoles have been investigated as potent anti-inflammatory agents through the modulation of key inflammatory mediators.[6][16]

Mechanism of Action: Modulating Inflammatory Pathways

-

TRPA1 Antagonism: The transient receptor potential A1 (TRPA1) is an ion channel involved in pain and inflammation. A 6-fluoroindazole scaffold was developed as a potent and selective antagonist of hTRPA1 with an IC₅₀ of 0.043 μM, demonstrating in vivo anti-inflammatory activity.[9]

-

p38 Kinase Inhibition: As mentioned in the anticancer section, p38 kinase is a crucial part of the inflammatory cascade. Fluorinated 5-indazole derivatives with IC₅₀ values under 10 μM have been developed for inflammatory diseases.[6][9]

-

Nitric Oxide Synthase (NOS) Inhibition: Overproduction of nitric oxide by inducible NOS (iNOS or NOS-II) contributes to inflammatory damage. 4,5,6,7-tetrafluoroindazole derivatives have been shown to be potent inhibitors of NOS, with some compounds showing selectivity for the inducible isoform (NOS-II) over the neuronal isoform (NOS-I), which is a desirable trait for minimizing side effects.[17]

-

COX-2 and Cytokine Inhibition: Indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[16][18]

Caption: Inhibition of inflammatory pathways by fluorinated indazole derivatives.

Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[19]

Causality: RAW 264.7 macrophage cells, when stimulated with LPS, mimic an inflammatory response by upregulating iNOS and producing large amounts of NO. The Griess assay provides a simple and reliable colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant, thus serving as an indirect measure of iNOS activity and its inhibition.[19]

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Test Compounds

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium Nitrite (NaNO₂) standard

-

96-well plates

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour before stimulation.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of NaNO₂. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC₅₀ value.

Self-Validation: A parallel MTT assay should be run with the same compound concentrations to ensure that the observed reduction in NO is due to anti-inflammatory activity and not general cytotoxicity.[19]

Part 3: Other Notable Biological Activities

The versatility of the fluorinated indazole scaffold extends to other therapeutic areas.

-

Antiviral Activity: 5-Fluoroindazole derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV, showing excellent metabolic stability and resilience against mutations.[6]

-

Anticoagulant Activity: 7-Fluoroindazole derivatives have demonstrated significant potency as Factor Xa inhibitors, which are crucial for preventing thrombosis. The 7-fluoro atom forms a key hydrogen bond in the active site, making these derivatives approximately 60-fold more potent than their non-fluorinated counterparts.[6]

-

Neurodegenerative Disease: Certain fluorinated indazole derivatives have been designed as muscarinic receptor positive allosteric modulators (M1-PAMs) for potential use in treating Alzheimer's disease.[6]

Conclusion and Future Perspectives

The strategic fluorination of the indazole scaffold is a proven and highly effective strategy in modern drug discovery. The introduction of fluorine can dramatically enhance potency, selectivity, and pharmacokinetic properties, leading to the development of superior therapeutic candidates. As demonstrated, fluorinated indazoles are potent inhibitors of kinases in cancer, modulators of inflammatory pathways, and effective agents against viral and thrombotic diseases.

Future research will likely focus on the development of novel, late-stage fluorination techniques to access previously unattainable chemical space.[7][20] Furthermore, a deeper understanding of the specific interactions between fluorine and protein targets, aided by computational modeling and structural biology, will enable more rational and precise drug design. The continued exploration of this powerful chemical combination promises to deliver the next generation of innovative medicines for a wide range of human diseases.

References

-

El-Sayed, N. N. E., Al-Mahmoudy, A. M. M., & Kheder, N. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33805-33887. [Link]

-

El-Sayed, N. N. E., Al-Mahmoudy, A. M. M., & Kheder, N. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

-

Maniscalco, S., et al. (2020). Anti-inflammatory Activity Methods. Bentham Science. [Link]

-

Shafi, S., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(19), 3446. [Link]

-

Wang, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15903-15911. [Link]

-

Alam, M. J., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(40), 24653-24683. [Link]

-

Sportsman, J. R., & Darrow, J. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 147-160. [Link]

-

El-Sayed, N. N. E., Al-Mahmoudy, A. M. M., & Kheder, N. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

-

Wang, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

-

Zhang, T., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 720. [Link]

-

Pérez-Fernández, R., et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 19(17), 5021-5024. [Link]

-

Al-Ostoot, F. H., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(21), 7233. [Link]

-

Rahman, M. M., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(23), 7794. [Link]

-

Hilgeroth, A., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4047-4054. [Link]

-

Vega, M. C., et al. (2018). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules, 23(10), 2636. [Link]

-

González-Díaz, H., et al. (2011). Modeling Natural Anti-Inflammatory Compounds by Molecular Topology. Current Topics in Medicinal Chemistry, 11(16), 2127-2137. [Link]

-

ResearchGate. (n.d.). Anti-inflammatory Activity Methods. ResearchGate. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

-

Ghafouri, H., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 940026. [Link]

-

Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal. [Link]

-

ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure of fluorinated indazole derivatives 41–46. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of indazole derivatives. ResearchGate. [Link]

-

Elguero, J., et al. (2002). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 26(10), 1396-1403. [Link]

-

ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

-

Alam, M. J., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Anti-inflammatory activity of indazole-containing drugs. ResearchGate. [Link]

-

Dinesh, S. R., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(11), FF01-FF04. [Link]

-

Zhang, W., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 957-962. [Link]

-

ResearchGate. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]

-

van der Vlist, E. A., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Infectious Diseases, 7(6), 1599-1607. [Link]

-

ResearchGate. (n.d.). Indazole derivatives as inhibitors of FGFR1. ResearchGate. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chapter - Anti-inflammatory Activity Methods | Bentham Science [mail.product-eurekaselect.itspk.com]

- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

potential mechanism of action of 6-fluoro-indazole compounds

**A Technical Guide to the

Mechanisms of Action of 6-Fluoro-Indazole Compounds**

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in numerous clinically evaluated and approved therapeutic agents.[1][2][3] The strategic incorporation of a fluorine atom, particularly at the 6-position, has been shown to significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles.[3][4] This technical guide provides an in-depth analysis of the potential mechanisms of action for 6-fluoro-indazole compounds, synthesizing data from preclinical and clinical research. We will explore their primary molecular targets, the modulation of key cellular signaling pathways, and the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview and detailed experimental protocols to facilitate further investigation into this promising class of molecules.

Introduction: The Significance of the 6-Fluoro-Indazole Scaffold

Indazole-containing derivatives are a critical class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry for their wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] The fusion of a benzene ring with a pyrazole ring creates a privileged structure that serves as an effective pharmacophore for interacting with various biological targets.[3]

The introduction of a fluorine atom at the 6-position of the indazole ring is a deliberate and strategic chemical modification. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties by:

-

Altering pKa: Modifying the acidity or basicity of nearby functional groups.

-

Enhancing Metabolic Stability: Blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Improving Binding Affinity: Forming favorable orthogonal multipolar C-F···C=O interactions or hydrogen bonds within a target's active site.[3]

-

Increasing Lipophilicity: Potentially improving membrane permeability and oral bioavailability.[4]

A prime example of this scaffold's success is Linifanib (ABT-869), a 6-fluoro-indazole derivative that has undergone extensive clinical investigation. Its mechanism underscores the primary focus of this guide: the inhibition of protein kinases.

Primary Molecular Targets and Mechanisms of Action

Research indicates that 6-fluoro-indazole compounds primarily exert their effects by targeting two major classes of proteins: Protein Kinases and Tubulin .

Protein Kinase Inhibition

Kinases are enzymes that catalyze the phosphorylation of proteins, acting as critical switches in cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[5] Several 6-fluoro-indazole derivatives have been identified as potent, ATP-competitive kinase inhibitors.[6][7]

2.1.1 Target: Receptor Tyrosine Kinases (RTKs)

The most well-documented mechanism for 6-fluoro-indazole compounds is the inhibition of receptor tyrosine kinases, particularly those involved in angiogenesis (the formation of new blood vessels) and tumor cell proliferation.

-

VEGFR and PDGFR Families: Linifanib (ABT-869) is a multi-targeted inhibitor of Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) receptor families.[7][8][9] It potently inhibits KDR (VEGFR2), FLT1 (VEGFR1), and PDGFRβ with IC50 values in the low nanomolar range.[6][10] By blocking these receptors, Linifanib suppresses tumor growth by preventing the formation of new blood vessels that supply the tumor with essential oxygen and nutrients.[8]

-

FLT3 and c-Kit: In hematologic malignancies, mutations in kinases like FMS-related tyrosine kinase 3 (FLT3) and c-Kit can drive cancer cell proliferation. Linifanib exhibits potent anti-proliferative and apoptotic effects on tumor cells that are dependent on mutant, constitutively active FLT3.[7][8] This selectivity highlights how these compounds can be tailored for specific cancer genotypes. Other 3-amino-indazole derivatives have also been specifically designed to inhibit FLT3, PDGFRα, and Kit.[11][12]

2.1.2 Downstream Signaling Pathway: The PI3K/AKT/GSK3β Axis

Inhibition of upstream RTKs like FLT3 by 6-fluoro-indazole compounds has profound effects on downstream signaling cascades. Treatment with Linifanib has been shown to reduce the phosphorylation of key downstream effectors, including AKT and Glycogen Synthase Kinase 3β (GSK3β).[7] The inhibition of this pro-survival pathway is a critical step in inducing apoptosis in cancer cells.[7]

Caption: Kinase inhibition pathway of 6-fluoro-indazole compounds.

Microtubule Network Disruption

A distinct and equally compelling mechanism of action for some 6-fluoro-indazole derivatives is the inhibition of tubulin polymerization.[13][14] Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and, critically, the formation of the mitotic spindle during cell division.[15]

-

Colchicine Site Binding: These compounds have been shown to bind to the colchicine binding site on β-tubulin.[13][15] This binding event prevents the assembly of tubulin dimers into microtubules.

-

Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to a cascade of cellular events, including the arrest of the cell cycle in the G2/M phase, failure to form a functional mitotic spindle, and the subsequent induction of apoptosis.[13][15]

Structure-activity relationship (SAR) studies reveal that a 3,4,5-trimethoxyphenyl moiety attached to the indazole scaffold is often crucial for potent tubulin polymerization inhibition, mimicking a key structural feature of colchicine itself.[13][14]

Structure-Activity Relationship (SAR) and Quantitative Data

The efficacy of 6-fluoro-indazole compounds is highly dependent on their specific chemical structure. The 6-fluoro substitution often serves as a beneficial anchor, while modifications at other positions on the indazole ring and its substituents dictate target specificity and potency.[4][5]

For example, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the presence of a fluorine atom at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency compared to substitutions at other positions.[5]

Table 1: In Vitro Potency of Linifanib (ABT-869) Against Key Kinases

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| KDR (VEGFR2) | Kinase Assay | 4 | [6][10] |

| FLT1 (VEGFR1) | Kinase Assay | 3 | [10] |

| FLT3 | Kinase Assay | 4 | [10] |

| CSF-1R | Kinase Assay | 3 | [6] |

| PDGFRβ | Kinase Assay | 66 | [6][10] |

| Kit | Kinase Assay | 14 | [6] |

| HUAEC Proliferation | Cell-based Assay | 0.2 | [6][9] |

| MV4-11 (FLT3 mutant) | Cell-based Assay | 4 | [6][8] |

Experimental Protocols for Mechanism of Action Elucidation

To rigorously define the mechanism of action for a novel 6-fluoro-indazole compound, a tiered experimental approach is necessary, progressing from biochemical assays to cell-based and in vivo models.

Experimental Workflow

Caption: Tiered experimental workflow for MoA elucidation.

Protocol: In Vitro Kinase Inhibition Assay (Example: KDR)

This protocol describes a common method to determine the IC50 value of a test compound against a specific kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. The amount of phosphorylation is quantified, often using a luminescence-based ATP detection system.

Materials:

-

Recombinant human KDR (VEGFR2) enzyme.

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

Kinase buffer (e.g., HEPES, MgCl2, MnCl2, DTT).

-

ATP solution.

-

Test compound (6-fluoro-indazole derivative) serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

White, opaque 96-well or 384-well plates.

-

Plate-reading luminometer.

Methodology:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing kinase buffer, KDR enzyme, and the peptide substrate.

-

Compound Plating: Add 1 µL of serially diluted test compound to the wells of the assay plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

-

Initiate Kinase Reaction: Add 20 µL of the Kinase Reaction Mix to each well. Gently mix and incubate at room temperature for 60 minutes.

-

Start ATP-to-ADP Conversion: Add 20 µL of ATP solution to all wells to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C. Causality Note: The incubation time is optimized to ensure the reaction is in the linear range, typically by consuming <10% of the initial ATP.

-

Stop Reaction & Detect ADP: Add 40 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Convert ADP to ATP & Measure Light: Add 80 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and use a non-linear regression analysis (four-parameter logistic fit) to determine the IC50 value.[6]

Protocol: Cellular Western Blot for Pathway Modulation

Principle: This protocol assesses the ability of a compound to inhibit the phosphorylation of a specific downstream target (e.g., AKT) in a cellular context.

Materials:

-

Cancer cell line known to rely on the target pathway (e.g., MV4-11 cells for FLT3).

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

-

Test compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Methodology:

-

Cell Culture and Treatment: Plate MV4-11 cells in a 6-well plate and allow them to grow to 70-80% confluency. Treat the cells with various concentrations of the 6-fluoro-indazole compound (and a vehicle control) for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and then add 100 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay. Trustworthiness Note: Equal protein loading is critical for accurate comparison. This step ensures that any observed differences in protein levels are due to the compound's effect, not loading error.

-

SDS-PAGE and Transfer: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To validate the results, the membrane can be stripped of antibodies and re-probed for total AKT and a loading control like GAPDH. This confirms that the compound specifically reduces the phosphorylated form of the protein without affecting its total expression.

Conclusion and Future Directions

The 6-fluoro-indazole scaffold represents a highly versatile and pharmacologically privileged platform for the development of targeted therapeutics. The predominant mechanisms of action identified to date are the inhibition of key protein kinases involved in oncogenic signaling and the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The well-documented success of compounds like Linifanib provides a strong foundation and rationale for the continued exploration of this chemical space.

Future research should focus on:

-

Improving Selectivity: Designing new derivatives with higher selectivity for specific kinase targets to minimize off-target effects and improve safety profiles.

-

Overcoming Resistance: Developing next-generation compounds that can inhibit drug-resistant mutant kinases.

-

Exploring New Targets: Expanding the investigation beyond kinases and tubulin to other potential targets where the indazole scaffold may prove effective.[16][17]

By leveraging the foundational knowledge outlined in this guide and employing rigorous experimental validation, the scientific community can continue to unlock the full therapeutic potential of 6-fluoro-indazole compounds.

References

-

Linifanib | C21H18FN5O | CID 11485656 - PubChem. National Center for Biotechnology Information. (n.d.). Retrieved January 11, 2026, from [Link]

-

The multi-targeted receptor tyrosine kinase inhibitor, Linifanib (ABT-869), induces apoptosis through an AKT and Glycogen Synthase Kinase 3β-dependent pathway. National Institutes of Health. (n.d.). Retrieved January 11, 2026, from [Link]

-

Linifanib - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. National Center for Biotechnology Information. (n.d.). Retrieved January 11, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. (n.d.). Retrieved January 11, 2026, from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. National Institutes of Health. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. National Institutes of Health. (2021, April 27). Retrieved January 11, 2026, from [Link]

-

The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. PubMed. (2020, February 1). Retrieved January 11, 2026, from [Link]

-

Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

-

Indazole-based microtubule-targeting agents as potential candidates for anticancer drugs discovery. PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

-

An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. (2012, July 15). Retrieved January 11, 2026, from [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

-

An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC. National Institutes of Health. (2012, June 6). Retrieved January 11, 2026, from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. The multi-targeted receptor tyrosine kinase inhibitor, Linifanib (ABT-869), induces apoptosis through an AKT and Glycogen Synthase Kinase 3β-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Linifanib - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indazole-based microtubule-targeting agents as potential candidates for anticancer drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Substituted Indazoles in Oncology: A Technical Guide to Therapeutic Innovation

Abstract

The indazole scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly within the landscape of oncology.[1][2][3] This bicyclic heteroaromatic system offers a versatile template for the design of highly specific and potent inhibitors of key targets implicated in cancer pathogenesis. This technical guide provides a comprehensive overview of the therapeutic applications of substituted indazoles in oncology, with a focus on their mechanisms of action, structure-activity relationships, and clinical significance. We delve into the core classes of indazole-based anticancer agents, including kinase inhibitors, PARP inhibitors, and HDAC inhibitors, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols and data visualizations are provided to facilitate a deeper understanding and practical application of the concepts discussed.

Introduction: The Indazole Moiety - A Privileged Scaffold in Cancer Drug Discovery

The indazole core, with its fused benzene and pyrazole rings, presents a unique three-dimensional structure that allows for diverse and specific interactions with biological targets.[1][3] Its ability to participate in hydrogen bonding, hydrophobic interactions, and pi-stacking has made it a favored pharmacophore in the design of small molecule inhibitors.[1] Several FDA-approved anticancer drugs feature the indazole scaffold, a testament to its clinical and commercial success.[2][4][5] These agents have demonstrated significant efficacy in treating a range of malignancies, including renal cell carcinoma, ovarian cancer, and breast cancer.[6][7][8]

The versatility of the indazole ring allows for substitutions at various positions, enabling fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This chemical tractability has fueled the development of a multitude of indazole derivatives targeting a wide array of oncogenic drivers.[9][10] This guide will explore the major classes of these derivatives and their impact on cancer therapy.

Indazole-Based Kinase Inhibitors: Targeting Oncogenic Signaling Cascades

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1] The indazole scaffold has proven to be an exceptional framework for the development of potent and selective kinase inhibitors.[1][2]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[11][12] Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of this process.[11] Several indazole-based multi-kinase inhibitors effectively target the VEGFR signaling pathway.

-

Axitinib (Inlyta®): A potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[11][13] Axitinib's primary mechanism of action is the inhibition of angiogenesis.[7][14] It is approved for the treatment of advanced renal cell carcinoma (RCC).[7][11] Clinical trials have demonstrated a significant improvement in progression-free survival in patients treated with axitinib compared to other tyrosine kinase inhibitors.[12]

-

Pazopanib (Votrient®): An oral multi-tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor c-Kit.[15][16] This broad-spectrum activity inhibits tumor angiogenesis and cell proliferation.[15] Pazopanib is approved for the treatment of advanced RCC and soft tissue sarcoma.[6][15]

Human Epidermal Growth Factor Receptor 2 (HER2) Inhibitors

Overexpression of the HER2 receptor is a key driver in a subset of breast cancers.[17] Targeting HER2 has revolutionized the treatment of this disease.

-

Tucatinib (Tukysa®): A highly selective HER2 tyrosine kinase inhibitor.[17][18] Unlike other HER2 inhibitors that also target the epidermal growth factor receptor (EGFR), tucatinib's specificity for HER2 results in a more favorable side-effect profile.[19][20] It is approved in combination with other agents for the treatment of HER2-positive breast cancer, including cases with brain metastases, due to its ability to cross the blood-brain barrier.[17][21]

Caption: Synthetic Lethality with Indazole-Based PARP Inhibitors.

Indazole-Based Histone Deacetylase (HDAC) Inhibitors: Epigenetic Modulation in Cancer Therapy

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. [22]HDAC inhibitors promote a more open chromatin structure, reactivating the expression of these silenced genes and inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. [22]

-

Belinostat (Beleodaq®): A pan-HDAC inhibitor with a sulfonamide-hydroxamic acid structure. [23]It is approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). [22][23]Belinostat has been shown to induce apoptosis through both intrinsic and extrinsic pathways and can enhance the efficacy of other anticancer agents. [22][24] The following diagram depicts the mechanism of action of Belinostat.

Caption: Mechanism of HDAC Inhibition by Belinostat.

Experimental Protocols

This section provides representative, step-by-step methodologies for key assays used in the evaluation of substituted indazoles in oncology research.

Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Workflow Diagram:

Caption: Workflow for a Kinase Inhibition Assay.

Detailed Steps:

-

Reagent Preparation:

-

Prepare a 2X solution of recombinant human VEGFR-2 kinase in kinase buffer.

-

Prepare a 2X solution of the substrate (e.g., poly(Glu,Tyr) 4:1) in kinase buffer.

-

Prepare serial dilutions of the indazole test compound in DMSO, then dilute in kinase buffer.

-